2-(2-Bromo-5-methoxyphenyl)ethanamine

Descripción general

Descripción

“2-(2-Bromo-5-methoxyphenyl)ethanamine” is a synthetic compound . It has a CAS Number of 910381-02-1 . The compound is liquid in physical form .

Molecular Structure Analysis

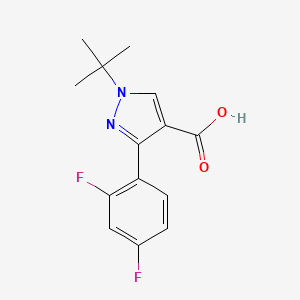

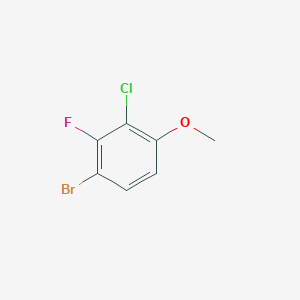

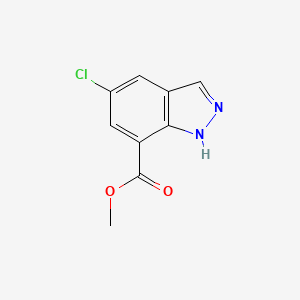

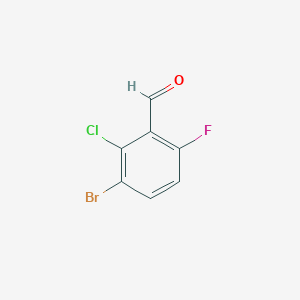

The molecular formula of “this compound” is C9H12BrNO . The InChI code is 1S/C9H12BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 230.1 .Aplicaciones Científicas De Investigación

Metabolic Pathways and Metabolite Identification

- Research has focused on understanding the metabolic pathways and identification of metabolites of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. Studies identified various metabolites formed through pathways like deamination and methoxy group demethylation (Kanamori et al., 2002).

Analytical Detection Techniques

- Advanced techniques such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) have been developed for detecting and quantifying similar compounds like 25B-NBOMe in biological samples, which is crucial for clinical and forensic investigations (Poklis et al., 2014).

Pharmacological Studies

- Extensive research has been done on the binding conformation and selectivity of potent N-benzylphenethylamine 5-HT2A serotonin receptor agonist ligands, which are structurally related to 2-(2-Bromo-5-methoxyphenyl)ethanamine. These studies help in understanding the receptor interactions and pharmacological effects of these compounds (Juncosa et al., 2013).

Neuropharmacology

- Comparative neuropharmacological studies of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats have been conducted. These studies provide insights into the neurological effects and potency of these substances (Elmore et al., 2018).

Toxicology

- Toxicological analysis of NBOMe compounds, which are chemically related to this compound, has been a significant area of research. These studies are important for understanding the potential risks and toxic effects associated with these substances (Yoshida et al., 2015).

Legal and Regulatory Perspectives

- The legal status and regulatory control of substances like this compound have been discussed, highlighting the need for awareness and control measures for these potent compounds (Federal register, 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is structurally similar to the 2c family of compounds, which are known to be potent serotonin 5-ht2a receptor agonists . The serotonin 5-HT2A receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia, among other neurological processes .

Mode of Action

Based on its structural similarity to the 2c family of compounds, it can be inferred that it might interact with the serotonin 5-ht2a receptors, leading to changes in the neurological processes regulated by these receptors .

Biochemical Pathways

Given its potential interaction with the serotonin 5-ht2a receptors, it can be inferred that it might affect the serotonin signaling pathway .

Result of Action

Given its potential interaction with the serotonin 5-ht2a receptors, it can be inferred that it might induce changes in mood, anxiety, and other neurological processes .

Análisis Bioquímico

Biochemical Properties

2-(2-Bromo-5-methoxyphenyl)ethanamine plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes such as CYP1A2, CYP2D6, CYP2C8, CYP2C19, and CYP3A4 . These interactions often involve O-dealkylation, hydroxylation, and glucuronidation, which are crucial for the compound’s metabolism and detoxification. Additionally, it binds to serotonin receptors, particularly the 5-HT2A receptor, acting as a partial agonist . This interaction is significant for its psychoactive effects.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, particularly those involving serotonin receptors. By binding to the 5-HT2A receptor, it can modulate intracellular signaling cascades, leading to changes in gene expression and cellular metabolism . This compound has been shown to induce alterations in neurotransmitter release, impacting neuronal communication and potentially leading to psychoactive effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a partial agonist at the 5-HT2A receptor, leading to the activation of downstream signaling pathways . This activation can result in changes in gene expression, enzyme inhibition or activation, and alterations in cellular function. The compound’s interaction with cytochrome P450 enzymes also plays a role in its metabolism and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation of serotonin receptors and changes in gene expression . These effects are crucial for understanding its potential therapeutic and toxicological properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild psychoactive effects, while higher doses may lead to more pronounced behavioral changes and potential toxicity . Studies have shown that there is a threshold effect, where the compound’s impact on cellular and physiological functions becomes more significant at higher concentrations. Toxic effects at high doses include tachycardia, hypertension, and neurotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, primarily through the actions of cytochrome P450 enzymes . The compound is metabolized via O-dealkylation, hydroxylation, and glucuronidation, leading to the formation of various metabolites. These metabolic processes are essential for its detoxification and elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, including the brain . Its distribution is influenced by factors such as lipid solubility and protein binding. Understanding its transport and distribution is crucial for assessing its pharmacokinetics and potential therapeutic applications.

Propiedades

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOJHGDTHVOSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1372946.png)